molecular formula C20H38OS B12611132 3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane CAS No. 918647-73-1

3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane

Cat. No.: B12611132
CAS No.: 918647-73-1
M. Wt: 326.6 g/mol
InChI Key: MBFMUVMLATWVLN-UHFFFAOYSA-N
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Description

3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C₂₀H₃₈OS It is characterized by a bicyclic structure that includes an oxirane ring and a dodecylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane typically involves the reaction of dodecyl mercaptan with an appropriate oxirane precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its functional groups. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. The dodecylsulfanyl group can interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar bicyclic structure with a trimethoxysilyl group.

    7-Oxabicyclo[4.1.0]heptane: Basic bicyclic structure without the dodecylsulfanyl group.

Uniqueness

3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the dodecylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and potential for interactions with biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

918647-73-1

Molecular Formula

C20H38OS

Molecular Weight

326.6 g/mol

IUPAC Name

3-(2-dodecylsulfanylethyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C20H38OS/c1-2-3-4-5-6-7-8-9-10-11-15-22-16-14-18-12-13-19-20(17-18)21-19/h18-20H,2-17H2,1H3

InChI Key

MBFMUVMLATWVLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCC1CCC2C(C1)O2

Origin of Product

United States

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